molecular formula C7H7FN2O3 B12863297 (2-Amino-5-fluoro-3-nitrophenyl)methanol

(2-Amino-5-fluoro-3-nitrophenyl)methanol

Cat. No.: B12863297
M. Wt: 186.14 g/mol
InChI Key: SHMOOAIMXXVQHW-UHFFFAOYSA-N
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Description

(2-Amino-5-fluoro-3-nitrophenyl)methanol is an aromatic compound with a molecular formula of C7H7FN2O3. This compound is characterized by the presence of an amino group, a fluoro substituent, and a nitro group on a benzene ring, along with a methanol group. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-fluoro-3-nitrophenyl)methanol typically involves multi-step organic reactions. One common method includes the nitration of a fluorobenzene derivative followed by the introduction of an amino group through reduction reactions. The final step involves the addition of a methanol group to the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific catalysts and solvents are chosen to facilitate the reactions and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-fluoro-3-nitrophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Conversion to diamino derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(2-Amino-5-fluoro-3-nitrophenyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Amino-5-fluoro-3-nitrophenyl)methanol involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The fluoro substituent can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-5-nitrophenyl)methanol
  • (2-Amino-3-nitrophenyl)methanol
  • (2-Amino-5-fluoro-4-nitrophenyl)methanol

Uniqueness

(2-Amino-5-fluoro-3-nitrophenyl)methanol is unique due to the specific positioning of the fluoro and nitro groups on the benzene ring. This arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H7FN2O3

Molecular Weight

186.14 g/mol

IUPAC Name

(2-amino-5-fluoro-3-nitrophenyl)methanol

InChI

InChI=1S/C7H7FN2O3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-2,11H,3,9H2

InChI Key

SHMOOAIMXXVQHW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)N)[N+](=O)[O-])F

Origin of Product

United States

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